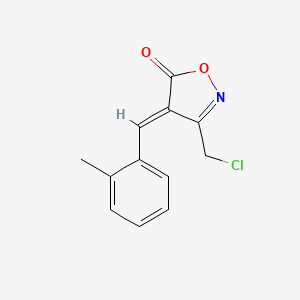

(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one

Description

Chemical Identity and IUPAC Nomenclature

(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one is a bicyclic organic compound with the molecular formula C₁₂H₁₀ClNO₂ and a molar mass of 235.67 g/mol . Its IUPAC name derives from the isoxazol-5(4H)-one backbone, where:

- Position 3 bears a chloromethyl group (-CH₂Cl).

- Position 4 features a 2-methylbenzylidene substituent (C₆H₄(CH₃)-CH=) in the E configuration.

The compound’s CAS Registry Number is 1142199-39-0 , and its SMILES notation is ClCC1=NOC(=O)C1=C\C2=C(C)C=CC=C2 , reflecting the stereochemical arrangement of substituents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClNO₂ | |

| Molecular Weight | 235.67 g/mol | |

| CAS Number | 1142199-39-0 | |

| Key Functional Groups | Isoxazolone, chloromethyl, benzylidene |

Structural Features and Stereochemical Considerations

The molecule’s architecture centers on a 1,2-oxazole ring (isoxazole) fused to a ketone group at position 5. Key structural elements include:

- Isoxazole Core : A five-membered ring containing adjacent nitrogen and oxygen atoms, which confers aromaticity and electronic asymmetry.

- Chloromethyl Group (-CH₂Cl) : Positioned at C3, this substituent enhances electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions.

- 2-Methylbenzylidene Moiety : A conjugated aromatic system at C4, where the E configuration stabilizes the molecule through resonance with the isoxazole ring.

The E stereochemistry at the C4-C1' double bond (benzylidene linkage) is critical for minimizing steric clashes between the methyl group on the benzene ring and the chloromethyl group. X-ray crystallography of analogous isoxazolones confirms that this configuration optimizes planarity, facilitating π-π stacking interactions in solid-state structures.

Historical Context in Heterocyclic Chemistry Research

Isoxazolones have been studied since the mid-20th century for their bioactivity and synthetic versatility. The specific interest in (4E)-3-(chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one emerged in the 2010s alongside advances in multicomponent reactions (MCRs). Key milestones include:

- Traditional Synthesis : Early routes involved stepwise condensation of hydroxylamine with β-ketoesters, followed by Knoevenagel reactions with aldehydes. These methods suffered from low yields (50–70%) and prolonged reaction times.

- Green Chemistry Innovations : The adoption of water-based systems and organocatalysts like citric acid improved atom economy and reduced waste. For example, Bashash Rikani and Setamdideh (2016) achieved 70–90% yields using citric acid in aqueous media.

- Enzyme-Catalyzed MCRs : Recent work demonstrates synthetic enzymes (synzymes) as recyclable catalysts for stereoselective isoxazolone synthesis, enabling >15 reaction cycles without activity loss.

This compound’s development reflects broader trends in heterocyclic chemistry, emphasizing sustainability, stereocontrol, and functional group tolerance.

Properties

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(2-methylphenyl)methylidene]-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-8-4-2-3-5-9(8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDBNEOZROKDSW-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=NOC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/2\C(=NOC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Aqueous Medium Synthesis via Multi-Component Reaction

A highly efficient and environmentally benign method reported involves the one-pot synthesis of 4-arylmethylidene-3-substituted isoxazol-5(4H)-ones, including chloromethyl derivatives, in aqueous medium without catalysts. The key steps are:

- Mixing ethyl 3-oxobutanoate (or chlorinated analogs) with hydroxylamine hydrochloride in water at low temperature (~5 °C),

- Subsequent slow addition of the 2-methylbenzaldehyde derivative,

- Stirring the mixture until the product precipitates,

- Filtration and washing to obtain the pure compound.

This method avoids organic solvents and harsh conditions, achieving high yields (up to 92%) in short reaction times (30–50 minutes).

Table 1: Representative Yields of Chloromethyl Isoxazolones in Aqueous Medium

| Product Code | Aromatic Substituent (Ar) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 5i | 2-Methylphenyl (2-Me-Ph) | 50 | 80 |

| 5a | 4-Methoxyphenyl | 40 | 92 |

| 5b | 4-Ethoxyphenyl | 40 | 90 |

Note: Product 5i corresponds to the target compound with 2-methylbenzylidene substitution and chloromethyl at 3-position.

Chloromethylation via Chlorinated β-Ketoesters

An alternative approach involves starting from ethyl 4-chloro-3-oxobutanoate as the chloromethyl source. This substrate reacts with hydroxylamine hydrochloride and the appropriate aromatic aldehyde under similar aqueous conditions to yield the chloromethyl isoxazol-5(4H)-one derivatives directly.

Conjugate Addition and Subsequent Functionalization

Advanced synthetic routes utilize conjugate addition of chloromethyl-containing sulfonyl compounds to arylidene isoxazol-5-ones under anhydrous conditions at low temperatures (−20 °C) in acetonitrile. This method allows for the formation of stable intermediates that can be further functionalized by electrophilic trapping reagents (e.g., Boc2O, Ac2O, CH3I) to yield diversified derivatives of the chloromethyl isoxazolones.

Key features of this method include:

- Use of potassium tert-butoxide as base,

- Strict temperature control to prevent decomposition,

- Subsequent purification by chromatography,

- Yields ranging from 63% to 86%.

This approach is valuable for generating structurally complex analogs but requires careful handling due to sensitivity of intermediates.

Reaction Conditions and Optimization

Solvent Effects

Studies show that aqueous media provide superior yields and eco-friendly conditions compared to organic solvents such as DMF, DMSO, or alcohols. Water facilitates the condensation and cyclization steps effectively, with yields up to 91% reported for related isoxazolones.

Purification and Characterization

The products precipitate out of the reaction mixture, allowing for simple filtration and washing. Further purification by crystallization from aqueous ethanol is common. Characterization techniques include:

Mechanistic Insights

The synthetic route involves:

- Formation of an oxime intermediate from β-ketoester and hydroxylamine hydrochloride,

- Knoevenagel condensation between the oxime and aromatic aldehyde to form the benzylidene moiety,

- Cyclization to the isoxazol-5(4H)-one ring,

- Introduction of the chloromethyl group either via chlorinated β-ketoester or post-cyclization chloromethylation.

The reaction is generally base-catalyzed or catalyst-free in aqueous media, relying on the inherent reactivity of the substrates.

Summary Table: Comparison of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aqueous Multi-Component | Ethyl 3-oxobutanoate, Hydroxylamine HCl, 2-methylbenzaldehyde | Water | 0–5 °C, then RT | 80–92 | Eco-friendly, catalyst-free, simple |

| Chlorinated β-Ketoester Route | Ethyl 4-chloro-3-oxobutanoate, Hydroxylamine HCl, aldehyde | Water | 0–5 °C, then RT | 79–90 | Direct chloromethyl incorporation |

| Conjugate Addition + Trapping | ((Chloromethyl)sulfonyl)benzene, base, electrophiles | Anhydrous CH3CN | −20 °C to RT | 63–86 | More complex, requires strict conditions |

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce isoxazole alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the realm of chemistry, (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one serves as a crucial building block for synthesizing more complex organic molecules. Its chloromethyl group allows for various substitution reactions, making it a valuable reagent in organic synthesis .

Biology

The compound's unique structure positions it as a candidate for studying biological interactions. Research indicates that isoxazole derivatives exhibit significant biological activities, including:

- Antimicrobial Activity : Isoxazole compounds have shown effectiveness against various microbial strains.

- Anticancer Properties : Studies have demonstrated that (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one can induce apoptosis in cancer cells. For instance, an MTT assay revealed that this compound has IC50 values in the micromolar range against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10 | Induces apoptosis |

| MDA-MB-468 | 15 | Cell cycle arrest |

| HCT-116 | 12 | Apoptosis induction |

Research indicates that these compounds can interact with specific molecular targets, potentially modulating enzyme activities and cellular pathways .

Medicine

In medicinal chemistry, ongoing research aims to explore the potential of (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one as a pharmaceutical intermediate or active ingredient. Its structural features suggest it could be effective in developing new therapeutic agents targeting various diseases, particularly cancers and infectious diseases .

Mechanism of Action

The mechanism of action of (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the isoxazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of isoxazol-5(4H)-ones are highly dependent on substituents at positions 3 and 3. Key analogues include:

Key Observations :

- Chloromethyl vs.

- Benzylidene Substituents: Electron-donating groups (e.g., 2-methyl in the target, 4-dimethylamino in 4v) increase electron density on the isoxazolone ring, influencing UV absorption and redox properties . Bulky substituents (e.g., naphthalen-1-yl in 4k) reduce solubility but improve thermal stability .

Enzyme Inhibition

- The target compound’s 2-methylbenzylidene group may sterically hinder interactions with enzyme active sites compared to smaller substituents (e.g., 4-ethoxy in 4c) .

- Compound 2 (thiophen-2-ylmethylene) showed 68% inhibition of carbonic anhydrase, while bromo-substituted 4j exhibited lower activity (52%), suggesting electronic effects dominate over steric factors .

Antioxidant and Antibacterial Effects

- Hydroxy-substituted derivatives (e.g., 4o) demonstrated superior antioxidant activity due to radical scavenging, whereas the target compound’s chloromethyl group may contribute to antibacterial effects via alkylation pathways .

Physicochemical Properties

Melting Points and Solubility

- Target Compound : Expected mp ~150–160°C (based on analogues like 4v and 4j) .

- 4k (Naphthalen-1-ylmethylene) : Higher mp (174–176°C) due to planar aromatic stacking .

- 4v (4-Dimethylaminobenzylidene): Lower mp (~140°C) owing to disrupted crystallinity from the dimethylamino group .

Spectral Characteristics

Biological Activity

The compound (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one , a derivative of isoxazole, has garnered attention due to its diverse biological activities. Isoxazole derivatives are known for their potential as therapeutic agents, exhibiting a range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The structure of (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one features a chloromethyl group and a benzylidene moiety attached to the isoxazole ring. This unique configuration is believed to contribute to its biological efficacy.

1. Anticancer Activity

Research indicates that isoxazole derivatives, including (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one, exhibit significant anticancer properties. A study assessed various isoxazole derivatives against cancer cell lines such as HepG2 (liver), MDA-MB-468 (breast), and HCT-116 (colorectal) using the MTT assay. The results indicated that these compounds could induce apoptosis in cancer cells, with some derivatives showing IC50 values in the micromolar range, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9 | HepG2 | 10 | Induces apoptosis |

| 10 | MDA-MB-468 | 15 | Cell cycle arrest |

| 9 | HCT-116 | 12 | Apoptosis induction |

2. Antimicrobial Activity

Isoxazole derivatives have also shown promise as antimicrobial agents. A comparative study highlighted the antibacterial effects of chlorinated isoxazoles against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with IC50 values ranging from 2 to 5 µM .

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 3.7 |

| Escherichia coli | 4.4 |

| Pseudomonas aeruginosa | 4.9 |

3. Anti-inflammatory Activity

Another key area of interest is the anti-inflammatory potential of isoxazole derivatives. Compounds similar to (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one have been evaluated for their ability to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. Some derivatives exhibited strong inhibition of these enzymes, suggesting their utility in treating inflammatory diseases .

Case Studies

Several studies have documented the synthesis and biological evaluation of isoxazole derivatives:

- Study on Anticancer Activity : A recent investigation synthesized various isoxazole derivatives and tested them against lung cancer cell lines A549 and H1299. The most promising candidates showed significant cytotoxicity with IC50 values below 20 µM, indicating their potential as anticancer agents .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, chlorinated isoxazoles were found to inhibit bacterial growth effectively, with structure-activity relationship analysis revealing that substituents on the isoxazole ring significantly influenced bioactivity .

Q & A

Q. What synthetic methodologies are optimized for synthesizing (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one?

The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, hydroxylamine hydrochloride, and β-keto esters. For example:

- Aqueous-phase synthesis : Boric acid catalysis in water achieves yields of 70–90% under mild conditions (5–24 hours, 80°C) .

- Solvent-free green synthesis : GO@Fe(ClO4)3 nanocatalysis at 100°C produces derivatives in 85–95% yields .

- Microwave-assisted methods : Reduce reaction times to <1 hour but require precise temperature control to avoid decomposition .

Key variables affecting yield :

| Catalyst | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| Boric acid | Water | 80°C | 70–90% | |

| GO@Fe(ClO4)3 | Solvent-free | 100°C | 85–95% | |

| Enzyme (synzyme) | Ethanol | RT | 60–80% |

Q. How is the stereochemistry (E/Z configuration) of the benzylidene group confirmed?

- 1H NMR : Olefinic protons exhibit coupling constants (J = 10–12 Hz for E-isomers; lower for Z) .

- X-ray crystallography : Definitive confirmation of the E-configuration via single-crystal analysis (e.g., C=C bond length ~1.34 Å) .

- IR spectroscopy : C=O stretching at 1660–1680 cm⁻¹ and C=N at 1550–1600 cm⁻¹ correlate with conjugation in the E-form .

Advanced Research Questions

Q. What mechanistic insights explain substituent-dependent reactivity in isoxazol-5(4H)-one synthesis?

- Electrophilic substitution : Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) accelerate cyclization due to enhanced nucleophilicity at the α-position .

- Steric hindrance : Bulky substituents (e.g., naphthyl) reduce yields by impeding enolate formation .

- Hydrogen bonding : Stabilization of intermediates via H-bonding (e.g., with hydroxyl groups) prevents decarboxylation, as shown in Ru-catalyzed rearrangements .

Contradiction : Ethyl acrylate derivatives lacking H-bonding undergo decarboxylative pyrrole formation (80% yield), whereas H-bonded analogs yield tar .

Q. How do computational studies (e.g., DFT) predict the antioxidant activity of isoxazol-5(4H)-one derivatives?

- Electron-donating groups (e.g., 4-hydroxy-3-methoxy) enhance radical scavenging by lowering O–H bond dissociation energy (BDE < 85 kcal/mol) .

- Conjugation effects : Extended π-systems (e.g., naphthyl derivatives) increase electron delocalization, improving stability of radical intermediates .

- Validation : Experimental DPPH assays show IC50 values of 12–45 μM for active derivatives, aligning with DFT-predicted trends .

Q. What catalytic systems enable enantioselective functionalization of isoxazol-5(4H)-ones?

- Squaramide catalysts : Achieve >20:1 dr and 97% ee in cascade Michael/Michael reactions to form spirooxindoles .

- Enzymatic catalysis : Synzymes enable recyclable (15 cycles), solvent-free synthesis with moderate enantioselectivity (50–70% ee) .

- Challenges : Competing pathways (e.g., ring-opening with NH4Cl/Fe) require kinetic control to preserve stereochemistry .

Q. How do structural modifications influence biological activity?

Contradiction : Derivatives with identical substituents show variability in antibacterial assays due to differences in bacterial strain susceptibility .

Methodological Recommendations

- Stereochemical analysis : Combine NMR (coupling constants) with X-ray crystallography for unambiguous assignment .

- Catalyst selection : Prioritize GO@Fe(ClO4)3 for green synthesis or squaramides for enantioselectivity .

- Biological assays : Standardize DPPH and disk diffusion protocols to minimize variability in activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.